molecular formula C13H19ClN2 B2515561 {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine CAS No. 226249-40-7

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine

Cat. No.: B2515561
CAS No.: 226249-40-7
M. Wt: 238.76
InChI Key: WHVIVCBGEGNBKW-UHFFFAOYSA-N
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Description

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine is an organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a methylamine group

Mechanism of Action

Target of Action

The primary targets of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in intracellular signaling pathways, regulating growth and survival .

Mode of Action

(1-(4-Chlorobenzyl)piperidin-4-yl)methanamine interacts with its targets by acting as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is key in cellular processes such as cell proliferation and survival. The compound’s action on this pathway can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential applications in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine typically involves the following steps:

    Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride.

    N-alkylation of piperidine: Piperidine is reacted with 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide to form 1-(4-chlorobenzyl)piperidine.

    Reductive amination: The 1-(4-chlorobenzyl)piperidine is then subjected to reductive amination with formaldehyde and ammonium chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine ring structure but without the 4-chlorobenzyl group.

    Piperidine: The parent compound, which is a simple six-membered ring containing a nitrogen atom.

    Piperazine: A related compound with a similar ring structure but containing two nitrogen atoms.

Uniqueness

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine is unique due to the presence of both the 4-chlorobenzyl group and the methylamine group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVIVCBGEGNBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

K2CO3 (3.02 g) and 4-chlorobenzyl chloride (3.52 g, 21.8 mmol) were successively added to an acetonitrile (100 mL) solution of 4-(aminomethyl)piperidine (7.00 g, 61.3 mmol). The resulting reaction mixture was stirred at 60° C. for 16 hours, cooled to 25° C. and concentrated. The obtained residue was fractionated between dichloromethane (75 mL) and water (50 mL) and then washed with water (50 mL×2) and brine (50 mL×1). The organic layer was dried (over MgSO4), concentrated and then purified by chromatography (SiO2, 4% H2O-iPrOH) to provide 4-(aminomethyl)-1-(4-chlorobenzyl)piperidine (3.58 g, 69%).
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(aminomethyl)piperidine (7.00 g, 61.3 mmol) in CH3CN (100 mL) was treated sequentially with K2CO3 (3.02 g) and 4-chlorobenzyl chloride (3.52 g, 21.8 mmol). The reaction mixture was heated to 60° C. for 16 h, cooled to 25° C. and concentrated. The residue was partitioned between CH2Cl2 (75 mL) and water (50 mL), and was washed with water (2×50 mL) and brine (1×50 mL). The organic phase was dried (MgSO4) and concentrated. Chromatography (SiO2, 4% H2O-iPrOH) afforded4-(aminomethyl)-1-(4-chlorobenzyl)piperidine (3.58 g, 69%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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